molecular formula C9H10ClN3O B1476214 (3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone CAS No. 2097978-68-0

(3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone

Cat. No. B1476214
CAS RN: 2097978-68-0
M. Wt: 211.65 g/mol
InChI Key: LYQHKCBYTYUIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone” is a chemical compound with the molecular formula C9H10ClN3O and a molecular weight of 211.65 g/mol .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Synthesis and Antimicrobial Activity : Novel pyridine derivatives, including those similar in structure to the queried compound, have been synthesized and evaluated for antimicrobial activity. These compounds have shown variable and modest activity against strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
  • Crystal and Molecular Structure Analysis : Structural analyses of compounds with similar frameworks have been conducted, which is crucial for understanding the relationship between structure and biological activity. Such analyses support the development of new therapeutics by providing insights into the molecular configuration and intermolecular interactions (Lakshminarayana et al., 2009).
  • Potential Anticancer Agents : Research into pyrazole derivatives with various moieties has indicated that some synthesized compounds exhibit higher anticancer activity than reference drugs, suggesting that modifications of the core structure similar to the queried compound can lead to potent anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural and Molecular Docking Studies

  • Molecular Docking Studies : New heterocyclic compounds, including oxazole and pyrazoline derivatives, have been synthesized and subjected to molecular docking studies. These studies aim to predict the interaction between these compounds and target proteins, providing valuable information for drug design and development (Katariya, Vennapu, & Shah, 2021).
  • Density Functional Theory (DFT) and Docking Studies : DFT calculations and docking studies have been employed to analyze novel compounds for their antibacterial activity, underscoring the importance of theoretical and computational methods in the evaluation of new therapeutics (Shahana & Yardily, 2020).

Synthesis and Characterization of Novel Compounds

  • Triazolothiadiazines and Triazolothiadiazoles Synthesis : The synthesis of new compounds containing the 6-chloropyridin-3-yl methyl moiety has been explored, with some compounds showing promising antibacterial and insecticidal activities. This research highlights the potential of structurally diverse compounds for various biological applications (Holla et al., 2006).

Future Directions

As for future directions, it’s hard to predict without specific studies or applications related to this compound .

properties

IUPAC Name

(3-aminoazetidin-1-yl)-(6-chloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-8-2-1-6(3-12-8)9(14)13-4-7(11)5-13/h1-3,7H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQHKCBYTYUIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone
Reactant of Route 3
Reactant of Route 3
(3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone
Reactant of Route 4
Reactant of Route 4
(3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone
Reactant of Route 6
Reactant of Route 6
(3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.